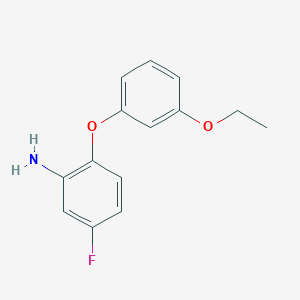

2-(3-Ethoxyphenoxy)-5-fluoroaniline

Description

The compound is presumed to consist of a 5-fluoroaniline backbone with a 3-ethoxyphenoxy substituent at the second position. Such derivatives are often explored as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

2-(3-ethoxyphenoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFPDUYVILPECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenoxy)-5-fluoroaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-ethoxyphenol with 5-fluoro-2-nitroaniline under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenoxy)-5-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

2-(3-Ethoxyphenoxy)-5-fluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenoxy)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluoro groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Key Data Table: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Hazard Class |

|---|---|---|---|---|---|---|

| 2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline | C₁₅H₁₄F₃NO₂ | 297.27 | 1.257 | 352.1 | 3.13 | Irritant (Xi) |

| 2-(Difluoromethoxy)-5-fluoroaniline | C₇H₆F₃NO | 195.12 | N/A | N/A | N/A | Not specified |

| 2-(Benzyloxy)-5-fluoroaniline | C₁₃H₁₂FNO | 217.24 | N/A | N/A | N/A | Irritant |

| 2-(2,3-Dimethylphenoxy)-5-fluoroaniline | C₁₄H₁₄FNO | 231.27 | N/A | N/A | N/A | Not specified |

Biological Activity

2-(3-Ethoxyphenoxy)-5-fluoroaniline is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique chemical structure, featuring a fluoro group and an ethoxyphenoxy moiety, lends itself to various applications in medicinal chemistry.

- Molecular Formula : CHFNO

- Molecular Weight : 235.27 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. Its effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 | |

| Acinetobacter baumannii | 16 |

The data indicates that this compound exhibits significant antimicrobial activity, particularly against Acinetobacter baumannii, which is known for its multidrug resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research focusing on its mechanism of action suggests that it may inhibit specific enzymes involved in cancer cell proliferation.

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function, which is crucial for cancer cell survival.

- Cell Signaling Modulation : It may interact with receptors that influence cellular signaling pathways related to growth and apoptosis.

Case Studies

-

Study on E. coli Resistance :

A study assessed the effectiveness of this compound against E. coli strains with varying efflux pump capabilities. Results showed that the compound's activity was significantly reduced in strains with active efflux mechanisms, highlighting the need for structural modifications to enhance permeability and reduce efflux susceptibility . -

Fluorinated Compounds in Cancer Therapy :

Research indicated that fluorinated derivatives like this compound demonstrated improved cytotoxic effects against cancer cell lines compared to non-fluorinated analogs. The introduction of the fluorine atom appears to enhance the compound's interaction with biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like this compound.

Key Findings

- Fluorine Substitution : The presence of fluorine increases lipophilicity, potentially enhancing membrane permeability and biological activity.

- Ethoxy Group Influence : The ethoxy moiety contributes to the overall stability and solubility of the compound, which is beneficial for pharmacokinetics.

Comparative Analysis with Similar Compounds

| Compound Name | MIC (µM) | Biological Activity |

|---|---|---|

| This compound | 16-64 | Antimicrobial, Anticancer |

| 2-(4-Benzylphenoxy)-5-fluoroaniline | 32 | Antimicrobial |

| 2-(3-Ethylphenoxy)-5-chloroaniline | 128 | Less effective |

The comparative analysis shows that while similar compounds exhibit varying degrees of biological activity, this compound stands out for its potent effects against certain pathogens and potential anticancer properties.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Ethoxyphenoxy)-5-fluoroaniline, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, substituting a halogen (e.g., Cl or Br) on an aniline ring with 3-ethoxyphenoxy groups under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C. Yield optimization requires precise control of stoichiometry, reaction time, and catalyst selection (e.g., CuI for Ullmann coupling). Side reactions, such as over-ethoxylation, can be minimized by using excess 3-ethoxyphenol. Purity is confirmed via GC-MS or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- GC-MS : Quantify purity by comparing retention times and mass fragmentation patterns against standards. For example, GC-MS analysis of similar fluoroaniline derivatives achieved >97% purity thresholds .

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at C5, ethoxy group integration).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves impurities. Calibrate using reference compounds with analogous substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity (similar to fluoroaniline derivatives in ).

- Store at 0–6°C in amber vials to prevent photodegradation. Monitor stability via periodic TLC or HPLC under accelerated degradation conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. What strategies can optimize regioselectivity in synthesizing derivatives of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., nitro or acetyl) to steer electrophilic substitution. For example, nitration at the para position relative to fluorine, followed by reduction .

- Catalytic Systems : Pd/Cu-mediated cross-coupling enhances selectivity for bulky substituents. Evidence from analogous compounds shows improved yields with Pd(OAc)₂/XPhos ligands .

Q. How should researchers resolve discrepancies in spectral data when analyzing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For ambiguous peaks, compare with computational predictions (DFT-based chemical shift calculations).

- Controlled Experiments : Repeat synthesis under inert atmospheres to rule out oxidative byproducts. Document batch-specific variations (e.g., solvent traces in ).

Q. What computational methods are effective in predicting the reactivity of this compound in further functionalization?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, fluorine’s electron-withdrawing effect directs electrophiles to the meta position relative to the ethoxy group.

- MD Simulations : Predict solvation effects in reaction media (e.g., DMSO vs. THF) to optimize solvent choice .

Q. How can researchers design stability studies to assess the compound’s degradation pathways under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor via LC-MS for hydrolytic (e.g., ethoxy group cleavage) or oxidative byproducts.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. Reference protocols from fluoroaniline stability studies in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.